N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide
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Overview
Description
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide is a compound that features a pyrrolidine ring attached to a phenethyl group, which is further connected to a cyclopropanecarboxamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes caused by this compound would depend on its primary targets, which, as mentioned, are currently unknown.
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to summarize the biochemical pathways that it may affect. It is worth noting that pyrrolidine derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a pyrrolidine ring in the compound could potentially influence its pharmacokinetic profile . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Given the biological activity of other pyrrolidine derivatives, it is possible that this compound could have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Attachment of the Phenethyl Group: The phenethyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenethyl precursor is replaced by the pyrrolidine nitrogen.
Formation of the Cyclopropanecarboxamide Moiety: The cyclopropanecarboxamide group is typically introduced through amide bond formation reactions, where the carboxylic acid derivative of cyclopropane is reacted with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Cyclopropane Derivatives: Compounds like cyclopropylfentanyl also feature the cyclopropane moiety and have comparable chemical properties.
Uniqueness
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide is unique due to the combination of the pyrrolidine ring, phenethyl group, and cyclopropanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(14-5-6-14)17-10-9-13-3-7-15(8-4-13)18-11-1-2-12-18/h3-4,7-8,14H,1-2,5-6,9-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETLTDNXMWIKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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